4-Chloro-2-methylbenzo[g]quinazoline
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Overview
Description
4-Chloro-2-methylbenzo[g]quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylbenzo[g]quinazoline typically involves the reaction of 2-chloroaniline with 2-methylbenzoic acid under specific conditions. The reaction is often catalyzed by a suitable base and conducted in a solvent like ethanol or methanol. The mixture is heated to reflux, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylbenzo[g]quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles like amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The quinazoline ring can be reduced under specific conditions to form dihydroquinazolines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 4-amino-2-methylbenzo[g]quinazoline.
Oxidation: Formation of 4-chloro-2-formylbenzo[g]quinazoline.
Reduction: Formation of 4-chloro-2-methyl-1,2-dihydrobenzo[g]quinazoline.
Scientific Research Applications
4-Chloro-2-methylbenzo[g]quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylbenzo[g]quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloroquinazoline
- 2-Methylquinazoline
- 4-Chloro-2-methylquinazoline
Comparison
4-Chloro-2-methylbenzo[g]quinazoline is unique due to its fused benzene and quinazoline rings, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specific reactivity patterns, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C13H9ClN2 |
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Molecular Weight |
228.67 g/mol |
IUPAC Name |
4-chloro-2-methylbenzo[g]quinazoline |
InChI |
InChI=1S/C13H9ClN2/c1-8-15-12-7-10-5-3-2-4-9(10)6-11(12)13(14)16-8/h2-7H,1H3 |
InChI Key |
XWMCYGBBNSMOBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2C(=N1)Cl |
Origin of Product |
United States |
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